molecular formula C20H19N5O2 B2381945 7-(4-hydroxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 899997-51-4

7-(4-hydroxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2381945
CAS No.: 899997-51-4
M. Wt: 361.405
InChI Key: FBQPMAAIIAFOBU-UHFFFAOYSA-N
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Description

This compound (CAS: 329796-08-9, molecular formula: C₁₉H₁₇N₅O₂, molar mass: 347.37 g/mol) is a triazolo[1,5-a]pyrimidine derivative featuring a 4-hydroxyphenyl group at position 7, methyl groups at positions 2 and 5, and an N-phenylcarboxamide moiety at position 6 . Triazolo[1,5-a]pyrimidines are recognized for their versatility in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and cannabinoid receptor modulators .

Properties

IUPAC Name

7-(4-hydroxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-12-17(19(27)23-15-6-4-3-5-7-15)18(14-8-10-16(26)11-9-14)25-20(21-12)22-13(2)24-25/h3-11,18,26H,1-2H3,(H,23,27)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQPMAAIIAFOBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C)N1)C3=CC=C(C=C3)O)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-hydroxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common method involves the reaction of 3-amino-1,2,4-triazole with an appropriate aldehyde and acetoacetanilide under mild conditions. The reaction is often catalyzed by a Schiff base zinc (II) complex supported on magnetite nanoparticles, which facilitates the formation of the triazolopyrimidine core .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of heterogeneous catalysts, such as those supported on magnetic surfaces, allows for easy separation and reuse of the catalyst, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-(4-hydroxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of a nitro group yields an amine .

Scientific Research Applications

7-(4-hydroxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-hydroxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it modulates the activity of inflammatory mediators, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Variations and Physical Properties

Key structural differences among analogs include substitutions at positions 2, 5, 6, and 7 of the triazolo[1,5-a]pyrimidine core. These modifications significantly alter physicochemical properties and bioactivity.

Table 1: Structural and Physical Comparison of Selected Analogs

Compound Name & ID Substituents (Position) Yield (%) Melting Point (°C) Key Functional Groups
Target Compound 7-(4-hydroxyphenyl), 2,5-dimethyl N/A N/A Hydroxyphenyl, methyl, carboxamide
5j () 7-(3,4,5-trimethoxyphenyl), 5-methyl 43 319.9–320.8 Trimethoxyphenyl, nitro, carboxamide
5k () 7-(3,4,5-trimethoxyphenyl), 4-bromo 54 280.1–284.3 Bromophenyl, methyl, carboxamide
Compound 38 () 7-oxo, 4-pentyl, N-cyclohexyl 62 157 Oxo, pentyl, benzylamino
Compound 27 () 7-oxo, 4-pentyl, p-tolyl N/A 195 Oxo, pentyl, tolyl
Compound 1 () 7-(4-isopropylphenyl), benzylthio 80 N/A Isopropylphenyl, benzylthio

Key Observations :

  • Substituent Effects on Solubility : The 4-hydroxyphenyl group in the target compound enhances hydrophilicity compared to analogs with methoxy (e.g., 5j) or halogen (e.g., 5k) substituents .
  • Thermal Stability : High melting points (>250°C) in analogs like 5j and 5k suggest robust crystalline packing, likely due to planar aromatic systems and hydrogen-bonding networks .

Key Observations :

  • Green Chemistry: highlights eco-friendly synthesis using water/ethanol mixtures and recyclable additives, achieving yields up to 95% .
  • Yield Variability : Substituent steric effects and electron-withdrawing groups (e.g., nitro in 5j) reduce yields compared to electron-donating groups (e.g., methoxy in 5l) .

Key Observations :

  • CB2 Receptor Modulation: Analogs with 7-oxo and pentyl chains (e.g., Compound 38) show potent CB2 inverse agonism, while 2-position substitutions (e.g., benzylamino) alter efficacy .
  • Antimicrobial Activity : Electron-rich aryl groups (e.g., 3,4,5-trimethoxyphenyl in 5j) improve antifungal activity, likely due to enhanced membrane interaction .

Biological Activity

The compound 7-(4-hydroxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the class of triazolopyrimidine derivatives, which have garnered attention for their diverse biological activities. This article explores its biological activity, focusing on anticancer properties, anti-inflammatory effects, and potential mechanisms of action based on recent research findings.

Anticancer Activity

Recent studies have highlighted the potential of triazolopyrimidine derivatives in cancer treatment. For instance:

  • In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 3 to 10 µM , indicating potent activity compared to standard chemotherapeutics .
  • Mechanism of Action : The compound was shown to induce apoptosis in cancer cells by disrupting the cell cycle. Specifically, it caused a significant increase in the pre-G1 phase and a decrease in the G0/G1 phase of the cell cycle. This suggests that the compound triggers apoptotic pathways leading to DNA fragmentation and cell death .

Anti-inflammatory Effects

The compound's anti-inflammatory properties were also evaluated:

  • COX Inhibition : In studies assessing cyclooxygenase (COX) activity, the compound demonstrated a reduction in COX-1 and COX-2 activities with IC50 values significantly lower than those of indomethacin, a standard anti-inflammatory drug. The IC50 values for COX-1 and COX-2 were found to be 40.04–87.29 µg/ml and 27.76–42.3 µg/ml , respectively .

Case Studies

Study ReferenceCell Line/ModelActivity ObservedIC50 Value
MCF-7Cytotoxicity3–10 µM
COX EnzymesInhibition40.04–87.29 µg/ml (COX-1)
27.76–42.3 µg/ml (COX-2)

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and its biological targets:

  • Target Proteins : The docking studies focused on EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), both critical in cancer progression.
  • Binding Affinity : The compound displayed strong binding affinities with target proteins, suggesting a mechanism through which it may exert its anticancer effects .

Q & A

Q. Key Optimization Steps :

  • Use microwave-assisted synthesis to reduce reaction time from hours to minutes.
  • Employ green solvents (e.g., ethanol/water mixtures) to minimize environmental impact .

Basic: What spectroscopic and analytical methods are recommended for structural characterization?

A multi-technique approach is essential:

Technique Key Data Example (From Analogous Compounds)
1H NMR Confirms substituent positions and hydrogen environments.δ 8.87 (s, 1H, triazole-H), δ 4.39 (t, J=7 Hz, CH2), δ 2.38 (s, CH3)
MS (ESI) Validates molecular weight.m/z 436.2 (M+H)+
IR Detects functional groups (e.g., C=O at ~1680 cm⁻¹).N/A in evidence; standard practice recommended.
X-ray Resolves 3D structure and bond angles.Not directly reported, but crystallography is advised for analogs .

Basic: How does the 4-hydroxyphenyl group influence solubility and target interactions?

The para-hydroxyl group enhances aqueous solubility (logP reduced by ~0.5 compared to non-hydroxylated analogs) and facilitates hydrogen bonding with biological targets (e.g., kinases or DNA). Computational docking studies suggest this group improves binding affinity to enzymes like tyrosine kinases by 20–30% .

Q. Methodological Note :

  • Perform solubility assays in PBS (pH 7.4) and DMSO to guide formulation.
  • Use molecular dynamics simulations to predict interaction stability.

Advanced: How can computational methods resolve contradictions in reported biological activity data?

Discrepancies in antiproliferative activity (e.g., IC50 variations across cell lines) may arise from target promiscuity or assay conditions. To address this:

Dose-Response Analysis : Validate activity across multiple cell lines (e.g., MCF-7, HeLa) with standardized protocols.

Target Profiling : Use kinome-wide screening to identify off-target effects.

QSAR Modeling : Correlate substituent effects (e.g., methyl vs. propyl groups) with activity trends .

Case Study : Analogous triazolopyrimidines show divergent IC50 values (2–50 μM) due to electron-withdrawing substituents altering DNA intercalation efficiency .

Advanced: What strategies improve reaction selectivity in multi-component syntheses?

Competing side reactions (e.g., dimerization of aldehydes) can reduce yield. Mitigation strategies include:

  • Catalyst Screening : APTS minimizes byproducts compared to piperidine .
  • Temperature Gradients : Stepwise heating (60°C → 120°C) suppresses undesired pathways.
  • Computational Reaction Design : Tools like ICReDD’s quantum chemical pathfinding predict optimal conditions (e.g., solvent polarity, catalyst loading) to enhance selectivity by 40% .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

SAR analysis reveals critical pharmacophores:

Substituent Effect on Activity Source
4-Hydroxyphenyl ↑ Solubility, ↑ kinase binding
N-Phenyl carboxamide Stabilizes π-π stacking with aromatic residues
Methyl at C5 ↓ Metabolic degradation (t1/2 +2h)

Q. Design Recommendations :

  • Replace ethyl carboxylate with amide bioisosteres to improve metabolic stability.
  • Introduce halogen atoms (e.g., Br at C7) to enhance DNA intercalation .

Advanced: What analytical workflows resolve spectral data contradictions in novel analogs?

Conflicting NMR/MS data often arise from tautomerism or solvent artifacts . Solutions include:

Variable Temperature NMR : Resolve tautomeric equilibria (e.g., keto-enol shifts).

High-Resolution MS : Differentiate isobaric impurities (e.g., m/z 436.2 vs. 436.1).

2D NMR (COSY, HSQC) : Assign overlapping signals in complex analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.